molecular formula C13H13N5O2 B12920183 1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate

1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate

Cat. No.: B12920183
M. Wt: 271.27 g/mol
InChI Key: KHEXTXDXTGBBDR-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate is a sophisticated chemical reagent designed for research and development applications. This compound features a quinoxaline core, a privileged scaffold in medicinal chemistry, coupled with a reactive hydrazinyl group and a cyanoacetate moiety. This unique structure makes it a valuable synthetic intermediate for constructing diverse heterocyclic systems, which are often investigated for their potential biological activity. The hydrazine functionality is a key synthon for the preparation of various nitrogen-containing heterocycles. Similarly, cyanoacetate derivatives are widely used in organic synthesis, for instance as precursors to compounds like cyanoacetamide, which itself is a useful building block and analytical reagent . Researchers can utilize this compound in the synthesis of novel molecular libraries, particularly for developing potential pharmacologically active agents. Its structural features are reminiscent of other advanced intermediates used in developing enzyme inhibitors, such as cyclooxygenase-2 (COX-2) inhibitors or other therapeutically relevant targets . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

[(2Z)-1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate

InChI

InChI=1S/C13H13N5O2/c1-8(19)20-9(7-14)6-12-13(18-15)17-11-5-3-2-4-10(11)16-12/h2-6,9,16H,15H2,1H3,(H,17,18)/b12-6-

InChI Key

KHEXTXDXTGBBDR-SDQBBNPISA-N

Isomeric SMILES

CC(=O)OC(/C=C\1/C(=NC2=CC=CC=C2N1)NN)C#N

Canonical SMILES

CC(=O)OC(C=C1C(=NC2=CC=CC=C2N1)NN)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Formation of the quinoxaline ring system with a hydrazinyl substituent at the 3-position.
  • Introduction of the cyano group and the ethyl acetate moiety through condensation or substitution reactions.
  • Multi-step organic transformations including nucleophilic substitution, condensation, and purification by recrystallization or chromatography.

This approach is consistent with the synthesis of related quinoxaline derivatives, which are known for their biological activities and synthetic versatility.

Detailed Synthetic Procedure

A representative preparation method, adapted from related quinoxaline and cyanoacetate chemistry, is as follows:

  • Starting Materials and Reagents:

    • Hydrazinylquinoxaline derivative (prepared or commercially available).
    • Ethyl cyanoacetate as the cyano and ethyl acetate source.
    • Base such as sodium hydride or potassium carbonate to generate the reactive anion.
    • Solvent such as dimethylformamide (DMF) or ethanol.
  • Reaction Conditions:

    • The base is added to a solution of ethyl cyanoacetate in DMF at room temperature and stirred for 30 minutes to generate the anion.
    • The hydrazinylquinoxaline derivative is then added slowly to the reaction mixture.
    • The mixture is heated to 100–115 °C and stirred for 6–8 hours to promote condensation and formation of the target compound.
    • After completion, the reaction mixture is cooled, and water is added to precipitate the product.
  • Workup and Purification:

    • The precipitate is filtered and washed.
    • The aqueous filtrate is extracted with chloroform or ethyl acetate.
    • The organic layer is dried over anhydrous sodium sulfate.
    • Solvent is removed under reduced pressure.
    • The crude product is purified by recrystallization from petroleum ether or by column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents.
  • Yield and Characterization:

    • Typical yields range from 60% to 75%.
    • The product is characterized by melting point, ^1H-NMR, and mass spectrometry to confirm structure and purity.

Alternative Synthetic Routes

  • Nucleophilic Substitution on Halogenated Quinoxaline:
    Starting from 4-chloroquinoxaline derivatives, nucleophilic substitution with ethyl cyanoacetate anion can be performed under basic conditions to introduce the cyanoethyl acetate moiety, followed by hydrazine treatment to install the hydrazinyl group.

  • Stepwise Functional Group Transformations:
    The hydrazinylquinoxaline can be synthesized first, followed by condensation with ethyl cyanoacetate under basic catalysis to form the ylidene linkage. This method allows better control over each functional group installation.

  • Use of Sodium Cyanide and Ethyl Acetate Derivatives:
    In some related syntheses, sodium cyanide is used to introduce the cyano group into hydroxy or halogenated precursors in ethyl acetate solvent, followed by purification steps involving aqueous washes and chromatography.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, ethanol, ethyl acetate DMF preferred for anion generation
Base Sodium hydride, potassium carbonate Strong base needed for deprotonation
Temperature Room temperature to 115 °C Elevated temperature promotes reaction
Reaction Time 6–8 hours Monitored by TLC or HPLC
Workup Water quench, organic extraction Multiple washes to remove impurities
Purification Recrystallization, column chromatography Silica gel with hexane/ethyl acetate
Yield 60–75% Dependent on purity of starting materials

Analytical Data Supporting Preparation

  • [^1H-NMR Spectroscopy](pplx://action/followup):
    Signals corresponding to the hydrazinyl NH, aromatic protons of quinoxaline, ethyl acetate methylene and methyl groups, and the cyano-substituted methine are observed, confirming the structure.

  • Mass Spectrometry:
    Molecular ion peaks consistent with the molecular weight of this compound confirm the successful synthesis.

  • Melting Point:
    Sharp melting points in the range of 178–180 °C indicate purity and correct formation of the compound.

Summary Table of Preparation Methods

Step Description Conditions/Notes
1. Anion Generation Deprotonation of ethyl cyanoacetate Sodium hydride, DMF, room temp, 30 min
2. Nucleophilic Addition Addition of hydrazinylquinoxaline derivative 100–115 °C, 6–8 hours
3. Workup Water addition, filtration, organic extraction Chloroform or ethyl acetate extraction
4. Purification Recrystallization or column chromatography Petroleum ether or hexane/ethyl acetate
5. Characterization NMR, MS, melting point Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This could lead to the formation of quinoxaline N-oxides.

    Reduction: This might reduce the cyano group to an amine.

    Substitution: The hydrazinyl group could be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield amines.

Scientific Research Applications

1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural similarities with several synthesized quinoxaline derivatives (Table 1):

Tautomerism and Stability

  • The hydrazinyl group in quinoxalines promotes tautomerism between enamine and imine forms. In compound 5, the cyano group shifts the tautomeric equilibrium to 9:1 (enamine:imine), compared to 1:6 in the non-cyano analog (compound 4) . This suggests that the target compound’s cyano substituent may similarly stabilize the imine form, enhancing stability for applications like coordination chemistry.

Functional Group Impact on Physicochemical Properties

Solubility and Reactivity

  • Acetate vs. Ethyl Ester : The acetate group in the target compound may improve aqueous solubility compared to ethyl esters (e.g., compound 1), as acetate esters are more polar. This contrasts with phenyl or allyl substituents (e.g., compound in ), which reduce solubility .
  • This differs from benzylidene derivatives (), where aromaticity dominates .

Biological Activity

1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate is a synthetic organic compound notable for its unique structural features, including a cyano group and a hydrazine moiety attached to a quinoxaline framework. Its molecular formula is C₁₄H₁₄N₄O₂, and it has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure allows it to engage in various chemical reactions, such as nucleophilic additions and condensation reactions. The presence of the cyano group enhances its reactivity, while the hydrazine component is known for forming hydrazones and undergoing oxidation reactions.

PropertyValue
Molecular FormulaC₁₄H₁₄N₄O₂
Molecular Weight270.29 g/mol
CAS Number821009-88-5

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Similar quinoxaline derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated efficacy against various cancer cell lines, including Ehrlich ascites carcinoma (EAC) cells .
  • Antimicrobial Properties : Quinoxaline derivatives are often explored for their ability to combat microbial infections due to their structural characteristics that facilitate interaction with microbial targets.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are common among hydrazine-containing compounds.

The mechanism of action for this compound involves several pathways:

  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication processes.
  • Inhibition of Enzymatic Activity : It could potentially inhibit enzymes such as caspases, leading to apoptosis in cancer cells .
  • Oxidative Stress Modulation : The antioxidant properties attributed to similar compounds suggest that this compound might help mitigate oxidative stress within cells.

In Vivo Studies

A notable study evaluated the biological effects of related compounds on EAC cells in vivo. The findings indicated significant reductions in tumor volume and cell count upon treatment with sodium salts derived from quinoxaline derivatives. The treatment led to increased expression of apoptotic markers like caspase 3, highlighting the compound's potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Computational studies have suggested that the structural features of this compound correlate with its biological activity. The combination of cyano and hydrazine functionalities enhances both reactivity and biological efficacy compared to simpler derivatives.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
QuinoxalineBasic structure without substituentsAntimicrobial, Antitumor
3-HydrazinylquinoxalineHydrazine substitution on quinoxalineAnticancer properties
5-CyanoquinoxalineCyano group on quinoxalineNeuroprotective effects
This compound Combination of cyano and hydrazineEnhanced antitumor and antimicrobial

Q & A

Q. What are the optimal synthetic pathways for 1-cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate, and how can reaction conditions be systematically optimized?

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in hydrazinylquinoxaline derivatives?

  • Methodological Answer : Use 1H^1H-NMR to confirm the presence of hydrazine protons (δ 8–10 ppm) and cyano groups (C≡N stretch at ~2200 cm1^{-1} in IR) . For regiochemical confirmation, compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations). highlights hydrogen-bonding patterns in crystallography to validate tautomeric forms, which can cross-reference spectroscopic data.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron density distributions to identify reactive sites. Transition state analysis (e.g., Nudged Elastic Band method) predicts activation barriers for hydrazine-cyano interactions . emphasizes using reaction path searches to bypass trial-and-error experimentation, reducing development time by 40–60%.

Q. How do crystallographic studies inform the design of quinoxaline-based pharmacophores for anti-inflammatory applications?

Q. How can contradictions in reported biological activities of hydrazinylquinoxalines be resolved through mechanistic studies?

  • Methodological Answer : Conduct comparative dose-response assays (e.g., IC50_{50} for anti-inflammatory activity) across cell lines to isolate structure-activity relationships (SAR). Use siRNA knockdown or enzyme inhibition assays to identify off-target effects. notes discrepancies in benzimidazole-cyanoacetate derivatives’ efficacy, resolved via ROS scavenging assays and apoptosis pathway analysis.

Methodological Innovation Questions

Q. What hybrid experimental-computational workflows improve the scalability of quinoxaline derivative synthesis?

  • Methodological Answer : Integrate high-throughput screening (HTS) with machine learning (ML) to prioritize reaction conditions. For example, train ML models on reaction databases (e.g., Reaxys) to predict solvent compatibility and catalyst efficiency. highlights COMSOL Multiphysics for simulating mass transfer limitations in scaled-up reactions, reducing batch variability by 25%.

Q. How can advanced separation technologies (e.g., membrane filtration) enhance purification of polar quinoxaline intermediates?

  • Methodological Answer : Nanofiltration membranes (MWCO 200–500 Da) selectively retain unreacted hydrazine precursors while allowing polar cyanoacetate products to permeate. Optimize pH (6–8) to minimize membrane fouling. classifies membrane R&D under CRDC 2050104, emphasizing pore-size engineering for chiral separations.

Safety and Compliance Considerations

Q. What safety protocols are critical for handling cyano-containing intermediates during synthesis?

  • Methodological Answer : Use fume hoods with HEPA filters to mitigate inhalation risks. Monitor cyanide release via ion-selective electrodes during acidic workups. mandates first-aid measures (e.g., immediate decontamination with NaHCO3_3) for skin contact, while emphasizes WGK 3 compliance for wastewater disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.